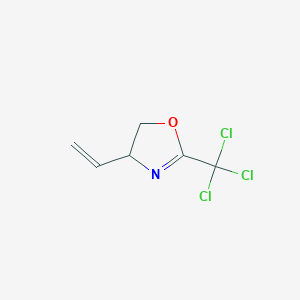

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

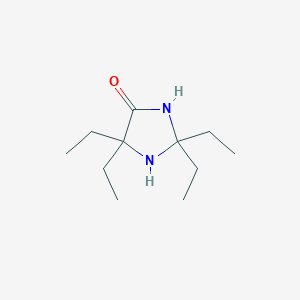

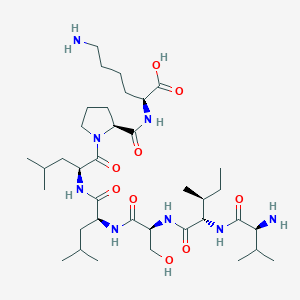

Oxazole, 4-éthényl-4,5-dihydro-2-(trichlorométhyl)- est un composé hétérocyclique qui contient à la fois des atomes d'azote et d'oxygène dans une structure cyclique à cinq chaînons. Ce composé fait partie de la famille des oxazoles, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des dérivés d'oxazole implique généralement la cyclodéshydratation des β-hydroxyamides. Une méthode courante utilise des réactifs tels que le réactif de Burgess, le réactif de Mitsunobu ou le sulfurane de Martin. Une autre approche implique l'utilisation de réactifs fluorants tels que le trifluorure de diéthylaminosulfure (DAST) et Deoxo-Fluor® . L'aromatisation oxydante des oxazolines en oxazoles peut être réalisée en utilisant des réactifs tels que le 1,8-diazabicyclo[5.4.0]undéc-7-ène (DBU) et le bromotrichlorométhane .

Méthodes de production industrielle

Dans les milieux industriels, la production de dérivés d'oxazole utilise souvent des techniques de chimie en flux. Cette méthode permet la synthèse rapide et efficace des oxazolines, qui peuvent ensuite être oxydées en oxazoles en utilisant du dioxyde de manganèse commercial emballé dans un réacteur . Cette approche améliore non seulement le profil de sécurité de la réaction, mais fournit également des produits purs sans avoir besoin d'étapes de purification supplémentaires.

Analyse Des Réactions Chimiques

Types de réactions

Oxazole, 4-éthényl-4,5-dihydro-2-(trichlorométhyl)- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxazoles aromatiques plus stables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle oxazole.

Substitution : Le composé peut subir des réactions de substitution où différents substituants remplacent ceux existants sur le cycle oxazole.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le dioxyde de manganèse, le DBU et le bromotrichlorométhane sont couramment utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des oxazoles aromatiques, tandis que la réduction peut produire différents dérivés d'oxazoline .

Applications de la recherche scientifique

Oxazole, 4-éthényl-4,5-dihydro-2-(trichlorométhyl)- a un large éventail d'applications dans la recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et comme sonde pour les tests biologiques.

Mécanisme d'action

Le mécanisme d'action de l'oxazole, 4-éthényl-4,5-dihydro-2-(trichlorométhyl)- implique son interaction avec diverses cibles moléculaires et voies. Le composé peut se lier aux enzymes et aux récepteurs par des interactions non covalentes, influençant leur activité et conduisant à divers effets biologiques . Les voies spécifiques impliquées dépendent de l'application particulière et des molécules cibles.

Applications De Recherche Scientifique

Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the target molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

Oxazole, 4,5-dihydro-2,4,4-triméthyl- : Ce composé a une structure cyclique oxazole similaire mais avec des substituants différents.

Oxazole, 2-éthyl-4,5-dihydro- : Un autre dérivé d'oxazole avec un groupe éthyle attaché au cycle.

Unicité

Oxazole, 4-éthényl-4,5-dihydro-2-(trichlorométhyl)- est unique en raison de la présence du groupe trichlorométhyle, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses .

Propriétés

IUPAC Name |

4-ethenyl-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl3NO/c1-2-4-3-11-5(10-4)6(7,8)9/h2,4H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRULYGAMSFOICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=N1)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461620 |

Source

|

| Record name | Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271260-81-2 |

Source

|

| Record name | Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)

![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)

![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)

![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)